REACTION_CXSMILES
|
BrC(Br)C.[CH:5]1[C:10]([CH2:11]Br)=[CH:9][CH:8]=[C:7]([C:13]#[N:14])[CH:6]=1.I[C:16]1[N:17]=[CH:18][N:19]([C:21]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:20]=1>C1COCC1.[Zn].[Ni].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:21]([N:19]1[CH:20]=[C:16]([CH2:11][C:10]2[CH:9]=[CH:8][C:7]([C:13]#[N:14])=[CH:6][CH:5]=2)[N:17]=[CH:18]1)([C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:5.6.7|
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Name
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|
Quantity
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0.315 mL
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Type
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reactant
|
Smiles
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BrC(C)Br
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Name
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|
Quantity
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9.33 g
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Type
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reactant
|
Smiles
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C1=CC(=CC=C1CBr)C#N
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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15.95 g
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Type
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reactant
|
Smiles
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IC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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2.4 g
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Type
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catalyst
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Smiles
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[Ni].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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the reaction stirred under argon for 45 minutes, at 20° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension was cooled to 0° C.
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Type
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STIRRING
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Details
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to stir at 20° C. for 6 hours
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Duration
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6 h
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Type
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STIRRING
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Details
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The resulting mixture was stirred 16 hours at 20° C.
|
Duration
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16 h
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Type
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CUSTOM
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Details
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quenched by addition of saturated NH4Cl solution (100 mL)
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Type
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STIRRING
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Details
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the mixture stirred for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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Saturated aq. NaHCO3 solution was added
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Type
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CUSTOM
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Details
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to give a pH of 8
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Type
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EXTRACTION
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Details
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the solution was extracted with EtOAc (2×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvent evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was chromatographed (Silica gel, 0-20% EtOAc in CH2Cl2)
|
Reaction Time |
45 min |
Name
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Type
|
product
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Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)CC1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |